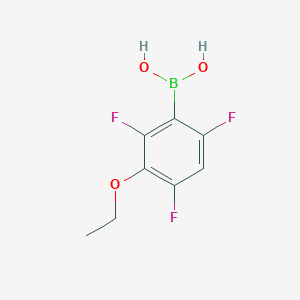

(3-Ethoxy-2,4,6-trifluorophenyl)boronic acid

Beschreibung

Molecular Geometry and Bonding Configuration

The molecular architecture of (3-Ethoxy-2,4,6-trifluorophenyl)boronic acid exhibits distinctive geometric features that arise from the interplay between the electron-withdrawing fluorine substituents and the electron-donating ethoxy group. The compound possesses a molecular formula of C8H8BF3O3 with a calculated molecular weight of 219.955 Da and demonstrates a monoisotopic mass of 220.051859 Da. The structural framework consists of a benzene ring bearing three fluorine atoms at the 2, 4, and 6 positions, an ethoxy substituent at the 3-position, and a boronic acid functional group directly attached to the aromatic core.

The compound exhibits a calculated density of 1.37 g/cm³ and maintains a melting point range of 119-123°C, indicating substantial intermolecular interactions likely mediated by hydrogen bonding between boronic acid groups. The molecular structure contains 15 heavy atoms with a rotatable bond count of 3, primarily associated with the ethoxy substituent and the boronic acid group. The calculated logarithm of the partition coefficient (LogP) of 2.15 suggests moderate lipophilicity, while the polar surface area of 50 Ų indicates significant hydrophilic character contributed by the boronic acid functionality.

The bonding configuration around the boron center adopts the characteristic trigonal planar geometry typical of sp² hybridized boronic acids. The carbon-boron bond length and the boron-oxygen bond lengths are expected to be influenced by the strong electron-withdrawing effects of the fluorine substituents, which enhance the electrophilic character of the boron center. The presence of three fluorine atoms creates a highly electronegative environment that significantly polarizes the carbon-boron bond, making this compound particularly reactive in cross-coupling reactions.

The ethoxy group at the 3-position introduces conformational flexibility through its three rotatable bonds, allowing for different spatial orientations that can influence both the molecular packing in the solid state and the solution-phase behavior. The fluorine atoms at the 2 and 6 positions create substantial steric hindrance around the boronic acid group, which may affect the accessibility of the boron center for coordination with nucleophiles or metals.

Eigenschaften

IUPAC Name |

(3-ethoxy-2,4,6-trifluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O3/c1-2-15-8-5(11)3-4(10)6(7(8)12)9(13)14/h3,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJHUHAGELVQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1F)F)OCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584707 | |

| Record name | (3-Ethoxy-2,4,6-trifluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871125-69-8 | |

| Record name | B-(3-Ethoxy-2,4,6-trifluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871125-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Ethoxy-2,4,6-trifluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Route

The most common laboratory synthesis involves:

- Formation of (3-Ethoxy-2,4,6-trifluorophenyl)magnesium bromide by reacting the corresponding aryl bromide with magnesium in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

- Reaction with trimethyl borate at low temperature (0°C to room temperature).

- Hydrolysis of the borate intermediate with aqueous acid to yield the boronic acid.

Reaction Conditions and Details

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Grignard formation | Aryl bromide + Mg, THF or diethyl ether, inert atmosphere | Typically 0°C to room temp |

| Borylation | Trimethyl borate, 0°C to room temp | Slow addition to control exotherm |

| Hydrolysis | Dilute acid (e.g., 1 M HCl or water) | Converts borate ester to boronic acid |

This method yields the target compound in moderate to high yields (typically >80%), with purification by recrystallization or chromatography to achieve high purity suitable for synthetic applications.

Alternative Preparation: Lithium-Halogen Exchange

This method involves:

- Treating the aryl bromide with an organolithium reagent (e.g., n-butyllithium) at low temperature (−78°C).

- Quenching the resulting aryllithium intermediate with trimethyl borate.

- Followed by acidic hydrolysis.

This route offers improved regioselectivity and can be advantageous for sensitive substrates but requires stringent temperature control and handling of highly reactive organolithium reagents.

Industrial-Scale Synthesis Considerations

Industrial production adapts the laboratory methods with modifications for scale, safety, and cost-efficiency:

- Batch or continuous flow reactors are employed for precise temperature and reaction control.

- Use of non-ether aromatic solvents may be preferred to reduce flammability risks.

- Purification steps include recrystallization or chromatographic techniques to ensure product purity.

- Reaction temperatures are maintained between −10°C and +15°C to optimize yield and minimize side reactions.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Grignard + Trimethyl Borate | Aryl bromide, Mg, trimethyl borate | 0°C to RT, inert atmosphere | High yield, well-established | Sensitive to moisture, requires inert conditions |

| Lithium-Halogen Exchange | Aryl bromide, n-BuLi, trimethyl borate | −78°C to 0°C, inert atmosphere | High regioselectivity | Requires low temperature, pyrophoric reagents |

| Catalytic Borylation | Aryl halide, bis(pinacolato)diboron, Pd or Ni catalyst | Mild temperatures, catalytic | Atom-economical, scalable | Catalyst cost, less explored for this substrate |

Research Findings and Notes

- The electron-withdrawing trifluoromethyl groups and the ethoxy substituent influence the reactivity of the arylmetal intermediate and the stability of the boronic acid product, necessitating careful control of reaction parameters.

- The low temperature during borylation helps prevent side reactions such as homocoupling or decomposition.

- Industrial patents emphasize the use of non-ether solvents and controlled dehydration steps to isolate phenylboronic acid derivatives and their boroxine forms, which are related compounds.

- Purification by recrystallization is critical to remove residual metal salts and unreacted starting materials, ensuring the compound’s suitability for sensitive cross-coupling reactions.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This compound is prominently employed in Suzuki-Miyaura cross-coupling reactions , a cornerstone method for forming carbon-carbon bonds in organic synthesis. The boronic acid group acts as a nucleophile, reacting with aryl or vinyl halides (e.g., bromides, iodides) in the presence of a palladium catalyst.

Key Features :

-

Catalysts : Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).

-

Bases : Common bases include K₂CO₃ or Na₂CO₃ to facilitate transmetalation.

-

Solvents : Polar aprotic solvents like DMF or THF are typically used.

The trifluoromethyl and ethoxy groups enhance the stability of the intermediate palladium complex, while fluorine substituents increase the electrophilicity of the aromatic ring, improving coupling efficiency .

pH-Dependent Reactivity and Diol Complexation

The boronic acid moiety enables dynamic covalent interactions with diols, forming cyclic boronate esters. This reactivity is pH-sensitive, as shown in studies of analogous boronic acids :

Reaction Mechanism :

-

pH Influence : Deprotonation of the boronic acid (pKa ~8–10) enhances diol binding.

-

Applications : Sensing (e.g., glucose detection) and stimuli-responsive materials .

Table 1: Comparative Binding Constants (K) of Boronic Acids with Diols

| Diol | Binding Constant (K, M⁻¹) | Notes |

|---|---|---|

| Fructose | ~4370 | High affinity due to cis-diol |

| Glucose | ~110 | Lower affinity due to trans-diol |

| Pyrocatechol | ~17,500 | Strongest binding diol |

Data adapted from boronic acid-diol interaction studies .

Solvent and Substituent Effects

The ethoxy group introduces steric and electronic effects:

-

Steric Hindrance : The ethoxy substituent at the 3-position may slow reaction kinetics in crowded environments.

-

Electron-Withdrawing Effects : Fluorine and trifluoromethyl groups stabilize the boronate anion, enhancing reactivity in polar solvents .

Solvent Compatibility :

-

Polar Protic Solvents : Facilitate boronate ester formation but may reduce coupling efficiency.

-

Aprotic Solvents : Preferred for Suzuki-Miyaura reactions to avoid proton interference .

Limitations and Challenges

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Cross-Coupling Reactions

(3-Ethoxy-2,4,6-trifluorophenyl)boronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, which are essential for synthesizing complex organic molecules. The boronic acid group acts as a nucleophile, allowing for the coupling of aryl halides with various electrophiles.

| Reaction Type | Conditions | Yield |

|---|---|---|

| Suzuki-Miyaura | DMF, Pd catalyst | Up to 93% |

| Negishi Coupling | THF, Zn reagent | Variable |

These reactions have been extensively studied for their efficiency and selectivity in forming biaryl compounds, which are significant in pharmaceuticals and agrochemicals .

Medicinal Chemistry

Pharmaceutical Applications

The compound exhibits potential therapeutic properties, particularly in treating metabolic disorders such as diabetes and obesity. Boronic acids are known for their ability to modulate glucose levels by interacting with glucose transporters. Research indicates that this compound can enhance insulin sensitivity and reduce blood glucose levels.

Case Study: Diabetes Treatment

A study demonstrated that a derivative of this compound effectively inhibited hormone-sensitive lipase, leading to improved metabolic profiles in diabetic models. The compound was administered to subjects with insulin resistance and showed significant reductions in plasma free fatty acids .

Materials Science

Advanced Materials Development

In materials science, this compound is used to synthesize advanced polymers and electronic components. Its functional groups facilitate the formation of polymer networks through cross-linking reactions.

| Application | Material Type | Properties |

|---|---|---|

| Polymer Synthesis | Conductive Polymers | Enhanced electrical conductivity |

| Coatings | Protective Coatings | Improved durability and resistance |

The incorporation of trifluoromethyl groups enhances the thermal stability and chemical resistance of these materials .

Antibacterial Properties

Recent studies have explored the antibacterial activity of phenylboronic acids against various pathogens. The trifluoromethyl substitution enhances the binding affinity to bacterial targets, making these compounds promising candidates for developing new antibiotics.

Case Study: Antibacterial Efficacy

Research evaluated the efficacy of this compound against Gram-negative bacteria such as Escherichia coli. Results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an antibacterial agent .

Wirkmechanismus

The mechanism of action of (3-Ethoxy-2,4,6-trifluorophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Acidity and Reactivity

Fluoro-Substituted Analogs

- Key Example : (3-Butoxy-2,4,6-trifluorophenyl)boronic acid (CAS: 871126-23-7) differs by replacing the ethoxy group with a butoxy chain. The longer alkyl chain increases lipophilicity but may reduce water solubility, a critical factor for in vitro assays .

- pKa Trends: Studies on fluoro-substituted boronic acids (e.g., 2,6-diarylphenylboronic acids) reveal that pKa values depend on substituent effects. The trifluoro group in (3-Ethoxy-2,4,6-trifluorophenyl)boronic acid lowers pKa compared to non-fluorinated analogs, enhancing Lewis acidity under physiological conditions. However, through-space stabilization from aryl groups can offset electronic effects, as seen in compounds with similar pKa despite varying σ values .

Meta-Substituted Boronic Acids

- Activity Insights : Meta-substituted aryl boronic acids (e.g., 3-CPBA, 3-carboxy-phenyl boronic acid) exhibit superior binding to targets like mycobacterial glycans. The 3-ethoxy group in this compound may similarly enhance selectivity for diol-rich biomolecules compared to ortho- or para-substituted analogs .

Antiproliferative Effects

- IC50 Data : While direct data for this compound is lacking, structurally related boronic acids like 6-hydroxynaphthalen-2-yl boronic acid (IC50 = 0.1969 µM) and phenanthren-9-yl boronic acid (IC50 = 0.2251 µM) show potent cytotoxicity in triple-negative breast cancer models. The ethoxy and trifluoro substituents in the target compound may improve membrane permeability but could face solubility challenges, as seen in precipitating analogs like pyren-1-yl boronic acid .

Antibacterial Activity

- MIC Values: Monomeric boronic acids (e.g., 3-CPBA) exhibit low potency (MIC >1000 µM), whereas dimeric analogs with optimized spacer lengths (1.6–3 nm) show enhanced activity against Mycobacterium tuberculosis (MIC = 780–3100 µM).

Physicochemical Properties

Solubility and Stability

- Alkoxy Chain Impact : Ethoxy (C2) and butoxy (C4) substituents increase lipophilicity compared to methoxy (C1) analogs. However, longer chains (e.g., butoxy) may exacerbate precipitation in aqueous media, as observed for pyren-1-yl boronic acid in RPMI culture medium .

- Hydrolytic Stability : The trifluoro group may mitigate hydrolysis of the boronic acid moiety, a common issue in physiological environments. This contrasts with peptide boronic acids, which face rapid inactivation due to unstable peptide bonds .

Binding Affinity and Selectivity

Diol Binding

- Comparison with Azobenzene Boronic Acids : Azobenzene boronic acids with ortho-substituted boronic acids exhibit reversible diol binding modulated by light. The ethoxy-trifluoro substitution in this compound may offer stronger diol affinity than unsubstituted phenyl boronic acids but less tunability than photoswitchable systems .

- Glucose Sensing : Boronic acid-functionalized carbon dots (C-dots) using phenylboronic acid precursors achieve glucose detection in the 9–900 µM range. The trifluoro-ethoxy substituent could enhance selectivity but requires validation against interfering biomolecules .

Biologische Aktivität

(3-Ethoxy-2,4,6-trifluorophenyl)boronic acid is a boronic acid derivative that has garnered attention in various fields of medicinal chemistry and organic synthesis due to its unique structural characteristics and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and potential applications.

Structural Features

The compound features a boron atom bonded to an ethoxy group at the 3-position and a trifluorophenyl group at the remaining aromatic ring positions. The presence of trifluoromethyl groups enhances the electron-withdrawing capacity, which may influence its reactivity and interactions with biological targets.

Biological Activity Overview

This compound exhibits several biological activities attributed to its ability to participate in various chemical reactions, particularly in drug development. Key biological activities include:

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against bacteria such as Escherichia coli and fungi like Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values indicate potential efficacy as antibacterial agents .

- Role as a Building Block : The compound can serve as a versatile building block in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds in complex organic molecules.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A common approach involves using palladium-catalyzed cross-coupling reactions with boronic acids to create aryl ethers or thioethers. Here is a summary of one such method:

| Yield | Reaction Conditions | Operation |

|---|---|---|

| 93% | Potassium dihydrogen phosphate; tetrakis(triphenylphosphine) palladium(0); DMF; 100°C for 20 minutes | Combine reactants and heat under specified conditions |

Interaction Studies

Research into the binding affinity of this compound with biological targets is ongoing. Its boronic acid group allows for specific interactions with certain enzymes and receptors, potentially leading to the development of new therapeutic agents.

Case Study: Antimicrobial Activity

A study comparing the antimicrobial efficacy of various phenylboronic acids highlighted that this compound could inhibit the growth of Bacillus cereus more effectively than some established treatments. The MIC values obtained were lower than those for other known compounds like Tavaborole (AN2690), indicating promising antibacterial properties .

Comparative Analysis with Similar Compounds

To understand its unique properties better, here is a comparison with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Fluoro-phenylboronic acid | Fluorine substitution on phenyl ring | Used primarily in Suzuki coupling |

| 3-Methoxyphenylboronic acid | Methoxy group instead of ethoxy | Exhibits different solubility properties |

| 4-Trifluoromethylphenylboronic acid | Trifluoromethyl instead of ethoxy | Stronger electron-withdrawing effects |

The combination of an ethoxy group with multiple trifluoro substituents sets this compound apart by enhancing its reactivity and selectivity in chemical reactions.

Q & A

Q. How does the substitution pattern (ethoxy and fluorine groups) influence the reactivity of (3-Ethoxy-2,4,6-trifluorophenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions?

The ethoxy group at the 3-position and fluorine substituents at 2,4,6-positions significantly alter reactivity. Fluorine’s electron-withdrawing effect enhances electrophilicity of the boron center, accelerating transmetallation in Suzuki couplings, while the ethoxy group may sterically hinder palladium coordination. To optimize coupling efficiency, use Pd catalysts with bulky ligands (e.g., SPhos) to mitigate steric effects and employ polar aprotic solvents (e.g., DMF) to stabilize intermediates. Monitor reaction progress via TLC or HPLC, as fluorine substituents can slow aryl halide activation .

Q. What spectroscopic methods are most effective for characterizing this compound?

- ¹¹B NMR : Detects boron environment; expect a shift near 30 ppm (similar to 2,6-difluorophenyl boronic acid at pH 7.0). Acidic conditions may shift signals due to protodeborylation .

- ¹⁹F NMR : Resolves fluorine substituent environments; coupling patterns confirm substitution positions.

- MALDI-MS : Use dihydroxybenzoic acid (DHB) matrix to prevent boroxine formation. Derivatize with 1,2-diols (e.g., pinacol) to stabilize the boronic acid for accurate mass analysis .

Q. How can the pKa of this compound be experimentally determined?

Employ ¹¹B NMR titration in DMSO-d6 or aqueous buffers. Prepare solutions at varying pH (2–10) and correlate chemical shifts with protonation states. For fluorinated analogs, a linear regression model (δ[¹H] = -0.208 [pKa] + 9.7969) can estimate pKa using ¹H NMR hydroxyl proton shifts. Validate with potentiometric titration if solubility permits .

Q. What synthetic routes are recommended for introducing ethoxy and fluorine groups into the phenylboronic acid scaffold?

- Fluorination : Use Halex reaction (KF/CuI) on chlorinated precursors.

- Ethoxy introduction : Protect hydroxyl groups with TBS, perform nucleophilic substitution with NaOEt, then deprotect.

- Boronation : Miyaura borylation of bromoarenes via Pd(dppf)Cl₂ catalysis. Purify via silica gel chromatography, ensuring <5% residual palladium for biological assays .

Q. How does the compound’s solubility profile affect reaction design?

Fluorine and ethoxy groups reduce aqueous solubility. Use DMSO/THF co-solvents (≤20% v/v) for aqueous reactions. For Suzuki couplings, pre-dissolve in degassed THF to avoid boroxine formation. Solubility in ethanol (due to ethoxy) enables use in protic media, but monitor stability via ¹¹B NMR .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anticancer potential of this boronic acid derivative?

- In vitro screening : Test against glioblastoma (U87-MG) or leukemia (MEC1) cell lines. Use MTT assays with 1–100 μM concentrations. Compare IC₅₀ to bortezomib (positive control) .

- Mechanistic studies : Perform proteasome inhibition assays (20S proteasome activity kit) to assess if the compound mimics bortezomib’s mechanism. Monitor ubiquitinated protein accumulation via Western blot .

Q. What strategies mitigate challenges in analyzing this compound via MALDI-MS, given its propensity for dehydration?

- On-plate derivatization : Mix with DHB matrix (20 mg/mL in MeCN) to form stable boronic ester adducts.

- Pre-derivatization : Incubate with 1,2-diols (e.g., glycerol) for 1 hr to block boroxine formation.

- MS/MS sequencing : Use collision-induced dissociation (CID) to fragment derivatized ions. Assign y/b-ions for sequence confirmation, noting adduct masses (e.g., DHB + H₂O loss) .

Q. How can the compound’s interaction with glycoproteins be systematically studied?

- Surface plasmon resonance (SPR) : Immobilize 4-[(2-aminoethyl)carbamoyl]phenylboronic acid on a sensor chip. Inject glycoproteins (e.g., RNase B) in HEPES buffer (pH 8.5) to enhance selectivity.

- Competitive ELISA : Use fructose as a competing diol to quantify binding affinity. Adjust buffer ionic strength (50–200 mM NaCl) to minimize non-specific interactions .

Q. What computational methods predict the compound’s binding affinity to biological targets?

Q. How do environmental factors (pH, ROS) influence the compound’s stability in biological systems?

- pH stability : Incubate in PBS (pH 5.0–7.4) for 24 hr. Monitor decomposition via HPLC-UV (λ = 254 nm). Expect degradation <10% at pH 7.4.

- ROS sensitivity : Treat with H₂O₂ (1 mM) and quantify phenol byproduct via LC-MS. Compare oxidation rates to pinacol-derived esters (t₁/₂ = 5–27 min) to design ROS-responsive prodrugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.